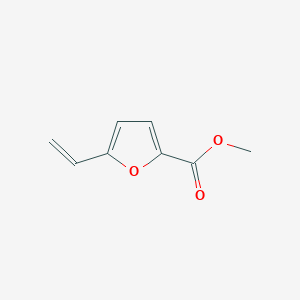
methyl 5-ethenylfuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-ethenylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethenylfuran-2-carboxylate typically involves the esterification of 5-ethenylfuran-2-carboxylic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to achieve a high yield of the ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 5-ethenylfuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Products include 5-formylfuran-2-carboxylate and 5-carboxyfuran-2-carboxylate.
Reduction: Products include methyl 5-ethylfuran-2-carboxylate.
Substitution: Products include various halogenated or nitrated derivatives of this compound.
科学的研究の応用
Methyl 5-ethenylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of methyl 5-ethenylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving furan derivatives. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
Methyl furan-2-carboxylate: Lacks the ethenyl group, leading to different reactivity and applications.
Methyl 5-methylfuran-2-carboxylate: Contains a methyl group instead of an ethenyl group, affecting its chemical properties.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains additional functional groups, leading to different biological activities.
Uniqueness
Methyl 5-ethenylfuran-2-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
methyl 5-ethenylfuran-2-carboxylate |
InChI |
InChI=1S/C8H8O3/c1-3-6-4-5-7(11-6)8(9)10-2/h3-5H,1H2,2H3 |
InChIキー |
VTKRAYXEEIIHDT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(O1)C=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













